molecular formula C11H12 B14696039 2-Isopropenylstyrene CAS No. 31382-76-0

2-Isopropenylstyrene

Cat. No.: B14696039
CAS No.: 31382-76-0
M. Wt: 144.21 g/mol
InChI Key: GJHWSWTZSJDTTR-UHFFFAOYSA-N
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Description

2-Isopropenylstyrene is an organic compound with the chemical formula C11H12. It is a derivative of styrene, characterized by the presence of an isopropenyl group attached to the benzene ring. This compound is of significant interest in polymer chemistry due to its unique structural properties, which allow for the formation of various polymeric materials with distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropenylstyrene can be synthesized through several methods, including:

    Coordination Polymerization: This method involves the use of scandium-based catalysts to initiate the polymerization of para- and meta-isopropenylstyrene.

    Living Anionic Polymerization: This technique employs oligo(α-methylstyryl)lithium and potassium tert-butoxide as initiators in tetrahydrofuran (THF) at -78°C.

Industrial Production Methods: Industrial production of this compound often involves the use of high-activity catalysts and controlled reaction environments to ensure high yield and purity. The scandium-based catalyst system is particularly effective in producing syndiotactic polystyrene materials with pendant alkenyl groups .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropenylstyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Epoxidation: Typically involves the use of peracids or hydrogen peroxide in the presence of a catalyst.

    Bromination: Often carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.

Major Products:

Mechanism of Action

The mechanism of action of 2-isopropenylstyrene primarily involves its ability to undergo polymerization reactions. The isopropenyl group acts as a reactive site, allowing for the formation of polymers with specific structural characteristics. The molecular targets and pathways involved in these reactions include the activation of the vinyl group by catalysts, leading to the propagation of polymer chains .

Comparison with Similar Compounds

Uniqueness: 2-Isopropenylstyrene is unique due to its ability to form highly syndiotactic polymers with pendant isopropenyl groups. This property allows for the creation of materials with distinct physical and chemical characteristics, making it a valuable compound in polymer chemistry .

Properties

CAS No.

31382-76-0

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1-ethenyl-2-prop-1-en-2-ylbenzene

InChI

InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h4-8H,1-2H2,3H3

InChI Key

GJHWSWTZSJDTTR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1C=C

Origin of Product

United States

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